molecular formula C15H18FN3O2 B2543254 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 2034310-85-3

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2543254
CAS No.: 2034310-85-3
M. Wt: 291.326
InChI Key: IOLMWZHZTIZYKV-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure incorporates two pharmaceutically relevant motifs: a 1H-imidazole ring and a 4-fluorophenyl group, connected by a polyether acetamide linker. The 1H-imidazole moiety is a fundamental five-membered heterocycle known for its amphoteric nature and presence in numerous biologically active molecules . It is a key building block in nature, found in the amino acid histidine and the neurotransmitter histamine . In research compounds, the imidazole ring can contribute to biological activity by serving as a ligand in metal coordination, participating in hydrogen bonding as both a donor and acceptor, and acting as a key pharmacophore in inhibitors for various enzymes . This ring is a core structure in many commercial drugs, including antifungal agents, antiprotozoals, and antihistamines . The 4-fluorophenyl group is a common substituent in drug discovery, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . The polyethyleneoxy chain (ethoxyethyl) linker is designed to provide conformational flexibility and influence the compound's solubility and pharmacokinetic properties. While the specific biological profile of this compound requires further investigation, its structure suggests potential as a valuable intermediate or scaffold for developing novel therapeutic agents. Researchers may explore its applications in areas such as enzyme inhibition, receptor binding studies, and as a precursor in synthetic chemistry. This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c16-14-3-1-13(2-4-14)11-15(20)18-6-9-21-10-8-19-7-5-17-12-19/h1-5,7,12H,6,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLMWZHZTIZYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCOCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethoxyethyl chain: This step may involve nucleophilic substitution reactions where an ethoxyethyl halide reacts with the imidazole derivative.

    Introduction of the fluorophenylacetamide group: This can be done through acylation reactions, where the fluorophenylacetic acid or its derivatives react with the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the ethoxyethyl chain.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. The imidazole ring might participate in hydrogen bonding or coordination with metal ions, while the fluorophenyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9, )
  • Core Structure : Shares the 4-fluorophenyl and imidazole motifs but replaces the ethoxyethyl chain with a thioether linkage to a thiazole ring.
  • Key Differences: The thioether group increases lipophilicity (logP ~3.2) compared to the target compound’s ethoxyethyl chain (predicted logP ~2.5). The thiazole substituent may alter binding affinity in enzyme inhibition assays, as thiazoles are known to interact with hydrophobic pockets .
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([19F]FBNA, )
  • Core Structure : Contains a 4-fluorobenzyl group instead of the ethoxyethyl-imidazole chain.
  • Key Differences :
    • The nitroimidazole group confers radiosensitizing properties, making it suitable for positron emission tomography (PET) imaging applications.
    • Reduced solubility due to the nitro group’s electron-withdrawing effects (aqueous solubility <5 mg/mL vs. target compound’s ~20 mg/mL) .
2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide ()
  • Core Structure : Replaces the imidazole with a benzimidazole ring and uses a thioether linkage.
  • Higher molecular weight (301.34 g/mol vs. target’s ~293.32 g/mol) may affect pharmacokinetics .
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ()
  • Core Structure : Substitutes imidazole with benzothiazole.
  • Key Differences: Benzothiazole’s sulfur atom and extended aromaticity increase metabolic stability but reduce solubility (logP ~3.5).

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility (mg/mL) Key Functional Groups
Target Compound 293.32 2.5 ~20 Ethoxyethyl, Imidazole, Fluorophenyl
Compound 9 () 413.45 3.2 <10 Thioether, Thiazole
[19F]FBNA () 307.29 2.8 <5 Nitroimidazole, Fluorobenzyl
Benzimidazole Analogue () 301.34 3.0 ~15 Thioether, Benzimidazole
Benzothiazole Analogue () 314.36 3.5 <5 Benzothiazole, Fluorophenyl

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in biological systems and drug design.
  • Ethoxy Linker : Provides flexibility and solubility.
  • 4-Fluorophenyl Group : Enhances biological activity through electronic effects.

Research indicates that compounds with imidazole moieties often interact with various biological targets, including enzymes and receptors. Specifically, this compound may act as a modulator of the GABA-A receptor, which is crucial for neurotransmission in the central nervous system.

  • GABA-A Receptor Modulation : Studies suggest that related compounds exhibit positive allosteric modulation at GABA-A receptors, enhancing inhibitory neurotransmission .

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Imidazole derivatives are known for their effectiveness against various pathogens:

  • Bactericidal Activity : Similar compounds have shown significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
  • Fungal Activity : The compound may also exhibit antifungal properties, as seen in related studies where imidazole derivatives inhibited biofilm formation in Candida species .

Case Studies

  • GABA-A Receptor Study :
    • A study explored the binding affinity of imidazole derivatives to the GABA-A receptor. It was found that modifications at the phenyl ring significantly influenced receptor interactions and metabolic stability .
  • Antimicrobial Efficacy :
    • In a comparative study of various Schiff base molecules, several imidazole derivatives were tested against Staphylococcus aureus and Enterococcus faecalis, demonstrating promising antibacterial effects with MIC values lower than standard antibiotics like ciprofloxacin .

Data Tables

The following table summarizes key findings related to the biological activity of imidazole-containing compounds:

Compound TypeTarget OrganismMIC (μM)Activity Type
Imidazole DerivativeStaphylococcus aureus15.625 - 62.5Antibacterial
Imidazole DerivativeEnterococcus faecalis62.5 - 125Antibacterial
GABA-A Receptor ModulatorGABA-A ReceptorN/ANeuromodulatory
Imidazole DerivativeCandida albicansN/AAntifungal

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be controlled to enhance yield?

  • Methodology :

  • Stepwise synthesis : Begin with nucleophilic substitution of 4-fluorophenylacetic acid with 2-(2-chloroethoxy)ethylamine, followed by coupling with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF).
  • Reaction optimization : Adjust temperature (60–80°C) and solvent polarity (DMF or acetonitrile) to stabilize intermediates. Use catalysts like EDCI/HOBt for amide bond formation .
  • Purity control : Employ column chromatography (silica gel, methanol/chloroform gradient) and recrystallization from ethanol/water mixtures.

Q. How can structural confirmation and purity of the compound be validated using advanced analytical techniques?

  • Analytical workflow :

  • NMR spectroscopy : Assign peaks for the 4-fluorophenyl group (δ ~7.2–7.4 ppm, aromatic protons) and imidazole protons (δ ~7.0–7.5 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to achieve ≥95% purity; monitor UV absorption at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for fluorophenyl-imidazole acetamide derivatives?

  • Case analysis :

  • Substituent effects : Compare bioactivity of analogs (e.g., 4-fluorophenyl vs. 3-chlorophenyl derivatives) using standardized assays (e.g., IC₅₀ in kinase inhibition). Adjust substituent electronegativity to modulate target binding .
  • Experimental replication : Validate conflicting results (e.g., cytotoxicity vs. anti-inflammatory activity) across multiple cell lines (e.g., HEK293, RAW264.7) with controlled oxygen levels and serum concentrations .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacokinetic properties?

  • SAR framework :

  • Core modifications : Replace the ethoxyethyl linker with a sulfonyl or disulfide group to improve metabolic stability (e.g., t₁/₂ in liver microsomes) .
  • Functional group additions : Introduce methoxy or difluoromethoxy groups to the phenyl ring to enhance blood-brain barrier permeability (logP optimization) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • In silico workflow :

  • Molecular docking : Use AutoDock Vina to model binding poses with EGFR (PDB: 1M17) or 5-HT₃ receptors. Prioritize hydrogen bonds between the acetamide carbonyl and Lys/Arg residues.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., RMSD <2 Å) .

Data-Driven Challenges

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

  • Translational strategies :

  • Pharmacokinetic profiling : Measure bioavailability (e.g., AUC₀–24) in rodent models and correlate with in vitro permeability (Caco-2 assays). Adjust dosing regimens if first-pass metabolism is high .
  • Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., imidazole ring hydroxylation) that may reduce activity .

Q. What experimental designs mitigate oxidative degradation of the imidazole-ethoxyethyl moiety?

  • Stability studies :

  • Forced degradation : Expose the compound to H₂O₂ (3% v/v, 40°C) and monitor degradation via HPLC. Add antioxidants (e.g., BHT) or formulate as lyophilized powders to enhance shelf life .

Tables for Comparative Analysis

Structural Analog Key Modification Bioactivity Impact Ref.
N-(4-fluorophenyl)-2-(imidazolyl)acetamideEthoxyethyl linker replaced with sulfonylImproved metabolic stability (t₁/₂ +40%)
N-(3-chlorophenyl)-imidazole acetamideChlorine substituent at phenyl C3Enhanced kinase inhibition (IC₅₀ = 12 nM)
Disulfide-linked analogDisulfide bridge in linkerIncreased redox stability in plasma

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